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Compound of Interest

Compound Name:
(4-(1,1-

Difluoroethyl)phenyl)boronic acid

Cat. No.: B11909065 Get Quote

(4-(1,1-Difluoroethyl)phenyl)boronic acid is a specialized synthetic building block of

significant interest to researchers in medicinal chemistry and materials science. Its structure

combines the versatile reactivity of an arylboronic acid with the unique physicochemical

properties of the 1,1-difluoroethyl moiety. Arylboronic acids are foundational reagents in

modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-

Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds.

[1]

The 1,1-difluoroethyl group is a key bioisostere, often used by medicinal chemists to replace

more metabolically labile groups, such as esters or ketones. Its introduction can profoundly

influence a molecule's properties by increasing metabolic stability, modulating lipophilicity

(logP), and altering acidity (pKa) of nearby functional groups. These modifications are critical in

optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide

provides a comprehensive technical overview of the properties, synthesis, and core

applications of (4-(1,1-Difluoroethyl)phenyl)boronic acid, designed for professionals in drug

development and chemical research.

Physicochemical and Spectroscopic Profile
While specific experimental data for this exact molecule is not broadly published, its properties

can be reliably inferred from closely related analogs and an understanding of its constituent

functional groups.
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Table 1: Physicochemical Properties

Property Value / Description
Rationale / Analog
Comparison

CAS Number 1215570-07-2
Sourced from chemical

supplier databases.

Molecular Formula C₈H₉BF₂O₂
Derived from the chemical

structure.

Molecular Weight 186.0 g/mol
Calculated from the molecular

formula.

Appearance White to off-white solid/powder. Typical for arylboronic acids.

Melting Point 143-148 °C

Sourced from chemical

supplier databases. This is

lower than many simple

phenylboronic acids due to the

disruption of crystal packing by

the ethyl group.

Solubility

Soluble in polar organic

solvents like methanol, DMSO,

and THF. Slightly soluble in

water and nonpolar solvents

like hexane.

General solubility profile for

functionalized phenylboronic

acids.[2]

pKa ~8.0 - 8.5

The electron-withdrawing

nature of the difluoroethyl

group is expected to lower the

pKa relative to unsubstituted

phenylboronic acid (pKa ~8.8),

making it a stronger Lewis

acid.[3][4]
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Like most boronic acids, (4-(1,1-Difluoroethyl)phenyl)boronic acid is susceptible to

dehydration to form its corresponding cyclic trimeric anhydride, known as a boroxine.[5][6] This

process is reversible upon exposure to water.

Expert Insight: The formation of boroxine is an equilibrium process. While boroxines are also

competent coupling partners in Suzuki reactions, the presence of a mixture of the acid and

boroxine can complicate stoichiometry. Therefore, it is crucial to store the compound under

anhydrous conditions.

Storage Recommendations: Store in a tightly sealed container in a cool, dry, well-ventilated

place, protected from moisture and light.

Spectroscopic Characterization
The spectroscopic signature of this molecule is defined by its unique combination of aromatic,

ethyl, and fluoro groups.

¹H NMR: Protons on the phenyl ring will appear as two doublets in the aromatic region (~7.5-

8.0 ppm). The methyl group (CH₃) will appear as a triplet around 2.0 ppm due to coupling

with the two fluorine atoms.

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms. The chemical

shift for geminal difluoroalkyl groups typically appears in the range of -90 to -115 ppm

(relative to CFCl₃).[7][8] This signal will be split into a quartet by the adjacent methyl protons.

¹¹B NMR: The ¹¹B nucleus is NMR active. For a neutral, sp²-hybridized arylboronic acid, a

broad signal is expected in the range of 26 to 30 ppm.[9][10] Upon complexation with a base

or diol, the boron center becomes sp³-hybridized, causing a significant upfield shift to the 1 to

7 ppm range.[10] This property is a useful diagnostic tool for monitoring reactions.[9]

Synthesis and Purification
The most common and reliable method for synthesizing arylboronic acids involves the reaction

of an organometallic reagent with a trialkyl borate ester, followed by hydrolysis.[11][12]
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Synthesis Workflow

1-(4-Bromophenyl)-1,1-difluoroethane
(Starting Material)

Organometallic Intermediate
(Grignard or Organolithium)

  1. Mg or n-BuLi
  2. Anhydrous Ether/THF

Boronate Ester Intermediate

  1. B(O-iPr)₃
  2. -78 °C to RT

(4-(1,1-Difluoroethyl)phenyl)boronic acid
(Final Product)

  Aqueous Acidic Workup
  (e.g., HCl)

Click to download full resolution via product page

Caption: General workflow for the synthesis of (4-(1,1-Difluoroethyl)phenyl)boronic acid.

Experimental Protocol: Synthesis
Objective: To synthesize (4-(1,1-Difluoroethyl)phenyl)boronic acid from 1-(4-

bromophenyl)-1,1-difluoroethane.

Materials:

1-(4-Bromophenyl)-1,1-difluoroethane

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

Triisopropyl borate (B(O-iPr)₃)
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Anhydrous tetrahydrofuran (THF)

Hydrochloric acid (HCl), 1 M aqueous solution

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir

bar, a rubber septum, and a nitrogen inlet. Allow to cool to room temperature under a stream

of dry nitrogen.

Formation of Organolithium: Add 1-(4-bromophenyl)-1,1-difluoroethane (1.0 eq) to the flask

and dissolve in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal

temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.

Borylation: To the organolithium solution, add triisopropyl borate (1.2 eq) dropwise. The

addition is exothermic; maintain the temperature at -78 °C.

After the addition is complete, remove the cooling bath and allow the reaction to warm to

room temperature. Stir for an additional 2-4 hours.

Hydrolysis (Workup): Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the

reaction by adding 1 M HCl. Stir vigorously for 30 minutes until two clear layers form.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl

acetate (3x). Combine the organic layers.

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter,

and concentrate under reduced pressure. The crude product can be purified by

recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel column

chromatography.
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Causality Behind Choices: Using n-BuLi at -78 °C is critical for efficient lithium-halogen

exchange while minimizing side reactions. Triisopropyl borate is often preferred over

trimethyl borate as it is less prone to forming multiple additions to the boron center.[11] The

acidic workup is necessary to hydrolyze the boronate ester to the desired boronic acid.

Key Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The primary utility of (4-(1,1-Difluoroethyl)phenyl)boronic acid is as a coupling partner in the

palladium-catalyzed Suzuki-Miyaura reaction. This reaction forges a new C-C bond between

the boronic acid's phenyl ring and an sp²-hybridized carbon of an organic halide or triflate.[13]

[14]

Mechanism and the Critical Role of the Base
The reaction proceeds through a well-established catalytic cycle.[1][13] A base is essential for

the reaction to proceed; it activates the boronic acid, making it more nucleophilic for the key

transmetalation step.[15][16][17][18] The base converts the neutral boronic acid into a more

reactive anionic boronate species (e.g., [ArB(OH)₃]⁻).[16]
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
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Objective: To couple (4-(1,1-Difluoroethyl)phenyl)boronic acid with a generic aryl bromide

(Ar-Br).

Materials:

(4-(1,1-Difluoroethyl)phenyl)boronic acid (1.2 eq)

Aryl bromide (Ar-Br, 1.0 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

Reaction Setup: To a flask, add the aryl bromide (1.0 eq), (4-(1,1-
Difluoroethyl)phenyl)boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., Dioxane/Water) via

syringe. Bubble the inert gas through the solution for 10-15 minutes to ensure it is oxygen-

free.

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask under a positive pressure of

inert gas.

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the

reaction is complete (monitor by TLC or LC-MS).

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic

solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and

concentrate. Purify the crude product via column chromatography on silica gel.
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Self-Validating System: The success of the protocol is validated by monitoring the

consumption of starting materials and the formation of the more nonpolar biaryl product via

TLC. A successful reaction shows a clear shift in polarity and high conversion. The choice of

a slight excess of boronic acid ensures complete consumption of the potentially more

valuable aryl halide.

Safety and Handling
Arylboronic acids are generally considered irritants and may be harmful if swallowed or inhaled.

Standard laboratory safety precautions should always be observed.

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a

lab coat. Handle the solid powder in a well-ventilated area or a fume hood to avoid dust

inhalation.

Incompatibilities: Avoid strong oxidizing agents.

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion
(4-(1,1-Difluoroethyl)phenyl)boronic acid stands as a valuable and highly functionalized

building block for modern organic synthesis. Its utility is primarily demonstrated in the robust

and versatile Suzuki-Miyaura cross-coupling reaction, allowing for the strategic introduction of

the metabolically stable 1,1-difluoroethylphenyl motif into complex molecular architectures. A

thorough understanding of its properties, handling requirements, and reaction mechanisms

enables researchers to effectively leverage this reagent in the development of novel

pharmaceuticals and advanced materials.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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